molecular formula C4H8ClNO2 B12052518 2-Chloroethyl methylcarbamate CAS No. 22074-92-6

2-Chloroethyl methylcarbamate

Cat. No.: B12052518
CAS No.: 22074-92-6
M. Wt: 137.56 g/mol
InChI Key: QFAYNDIHWGJSRD-UHFFFAOYSA-N
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Description

2-Chloroethyl methylcarbamate is an organic compound with the molecular formula C4H8ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl methylcarbamate can be synthesized through the reaction of ethylene chlorohydrin with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene chlorohydrin and methyl isocyanate are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloroethyl methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is employed in studies related to enzyme inhibition and protein modification.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloroethyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its use as a pesticide, where it inhibits acetylcholinesterase, an enzyme essential for nerve function .

Comparison with Similar Compounds

Uniqueness: 2-Chloroethyl methylcarbamate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific industrial and research applications where other carbamates may not be as effective .

Properties

CAS No.

22074-92-6

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

2-chloroethyl N-methylcarbamate

InChI

InChI=1S/C4H8ClNO2/c1-6-4(7)8-3-2-5/h2-3H2,1H3,(H,6,7)

InChI Key

QFAYNDIHWGJSRD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCCl

Origin of Product

United States

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